

A Technical Guide to the Synthesis and Preparation of Fmoc-Tyr(tBu)-OH

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Compound of Interest		
Compound Name:	Fmoc-Tyr(tBu)-OH	
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Introduction

Nα-(9-Fluorenylmethoxycarbonyl)-O-tert-butyl-L-tyrosine, commonly known as **Fmoc-Tyr(tBu)-OH**, is a critical protected amino acid derivative widely utilized in solid-phase peptide synthesis (SPPS).[1][2] Its strategic design, featuring a base-labile Fmoc protecting group on the α-amino group and an acid-labile tert-butyl (tBu) ether protecting the phenolic hydroxyl group of the tyrosine side chain, allows for orthogonal protection strategies.[2] This dual protection is fundamental to the successful synthesis of complex peptides, preventing unwanted side reactions and ensuring high purity and yield of the final product.[3] This technical guide provides an in-depth overview of the synthesis of **Fmoc-Tyr(tBu)-OH**, including detailed experimental protocols, quantitative data, and characterization.

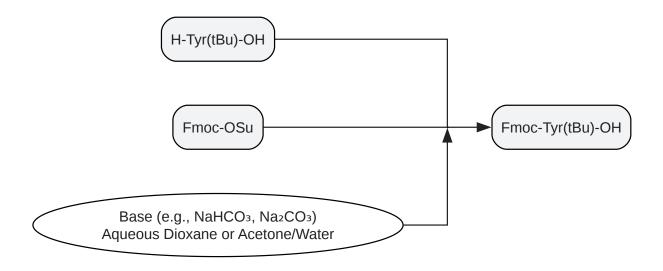
Synthesis of Fmoc-Tyr(tBu)-OH

The most prevalent and direct method for the preparation of **Fmoc-Tyr(tBu)-OH** involves the reaction of O-tert-butyl-L-tyrosine (H-Tyr(tBu)-OH) with an N-Fmoc donating agent, such as 9-fluorenylmethyloxycarbonyl succinimide (Fmoc-OSu). An alternative, multi-step approach begins with the modification of L-tyrosine.

Method 1: Direct Fmocylation of O-tert-butyl-L-tyrosine

This method is a straightforward and efficient one-step process.





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Caption: Direct Fmocylation of H-Tyr(tBu)-OH.

Experimental Protocol:

- Dissolution: Dissolve O-tert-butyl-L-tyrosine (1.0 equivalent) in a suitable solvent mixture such as aqueous dioxane or a mixture of acetone and water.
- Base Addition: Add sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃)
 (approximately 2.0-3.0 equivalents) to the solution and stir until the starting material is fully dissolved and the pH is adjusted to 8-9.
- Fmocylation: Add a solution of Fmoc-OSu (1.0-1.1 equivalents) in the same organic solvent dropwise to the reaction mixture.
- Reaction: Allow the reaction to stir at room temperature for 4-8 hours. Monitor the progress
 of the reaction by thin-layer chromatography (TLC).
- Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the organic solvent. Dilute the remaining aqueous solution with water and wash with a nonpolar solvent like ether or ethyl acetate to remove unreacted Fmoc-OSu and other impurities.



- Acidification: Cool the aqueous layer in an ice bath and acidify to a pH of 2-3 with a dilute acid, such as 1M hydrochloric acid (HCI), which will cause the product to precipitate as a white solid.
- Isolation: Collect the precipitated solid by vacuum filtration and wash it thoroughly with cold water.
- Drying: Dry the product under vacuum to yield the crude Fmoc-Tyr(tBu)-OH.
- Purification: Further purification can be achieved by recrystallization from a suitable solvent system, such as ethyl acetate/hexane or toluene.[4][5]

Method 2: Multi-step Synthesis from L-Tyrosine

This approach involves the sequential protection of the carboxylic acid, the phenolic hydroxyl group, deprotection of the carboxylic acid, and finally, N-terminal Fmoc protection.



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Caption: Multi-step synthesis of **Fmoc-Tyr(tBu)-OH**.

Experimental Protocol:

- Step 1: Esterification of L-Tyrosine
 - Suspend L-Tyrosine in an alcohol (e.g., methanol or ethanol).
 - Cool the suspension in an ice bath and slowly add thionyl chloride (SOCl₂).
 - Reflux the mixture until the reaction is complete as monitored by TLC.



- Concentrate the reaction mixture under vacuum and precipitate the ester hydrochloride salt with an ether.[6]
- Step 2: O-tert-butylation
 - Protect the amino group of the tyrosine ester, for example, with a benzyloxycarbonyl (Z) group using benzyl chloroformate.
 - Dissolve the Z-protected tyrosine ester in a suitable solvent like dichloromethane.
 - Add a catalytic amount of a strong acid such as sulfuric acid, and then introduce isobutylene gas or liquid isobutylene under pressure.
 - Stir the reaction at room temperature for several days.[7]
- Step 3: Deprotection of the Amino Group
 - Remove the Z-group via catalytic hydrogenolysis using palladium on carbon (Pd/C) under a hydrogen atmosphere.
- Step 4: N-Fmoc Protection
 - Dissolve the resulting H-Tyr(tBu)-OR in a mixture of acetone and water.
 - Adjust the pH to 8-9 with sodium carbonate.
 - Add Fmoc-OSu and stir at room temperature for several hours.
 - Acidify the mixture to precipitate the Fmoc-Tyr(tBu)-OR.[6]
- Step 5: Saponification
 - Hydrolyze the ester group using a base such as sodium hydroxide in a solvent mixture like aqueous methanol or ethanol.
 - After the reaction is complete, acidify the mixture to precipitate the final product, Fmoc-Tyr(tBu)-OH.



Quantitative Data

The following tables summarize the key quantitative data for the synthesis and characterization of Fmoc-Tyr(tBu)-OH.

Table 1: Reaction Yields and Purity

Parameter	Method 1	Method 2 (Overall)	Reference(s)
Yield	80-95%	Typically lower due to multiple steps	[6]
Purity (HPLC)	≥98.0%	≥98.0% (after purification)	[8]
Enantiomeric Purity	≥99.8%	≥99.8%	[9]

Table 2: Physicochemical Properties

Property	Value	Reference(s)
Molecular Formula	C28H29NO5	[1]
Molecular Weight	459.53 g/mol	[1]
Melting Point	153-156 °C	[8][10]
Appearance	White to off-white powder	[11]
Solubility	Soluble in DMF, DMSO; sparingly soluble in water	[11][12]
Optical Rotation [α]20/D	-29 ± 2° (c = 1% in DMF)	[8]

Characterization Data

Detailed characterization is crucial to confirm the identity and purity of the synthesized **Fmoc-Tyr(tBu)-OH**.



- ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum provides information on the chemical environment of the protons in the molecule. Key expected signals include those for the tert-butyl group, the aromatic protons of the tyrosine and Fmoc groups, and the alpha and beta protons of the amino acid backbone.
- ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum confirms the carbon framework of the molecule.
- Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to confirm its elemental composition. For Fmoc-Tyr(tBu)-OH, the expected [M+H]+ ion would be at m/z 460.21.

While specific spectra with peak assignments are best obtained from dedicated spectral databases, the general expected chemical shifts can be predicted based on the structure.

Conclusion

The synthesis of **Fmoc-Tyr(tBu)-OH** is a well-established process that is fundamental to modern peptide chemistry. The direct Fmocylation of H-Tyr(tBu)-OH is the preferred method due to its high efficiency and yield. Careful execution of the experimental protocol and thorough characterization are essential to ensure the high purity of this critical reagent, which directly impacts the success of solid-phase peptide synthesis in research and drug development.

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